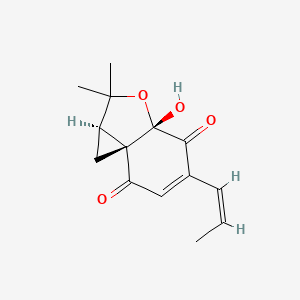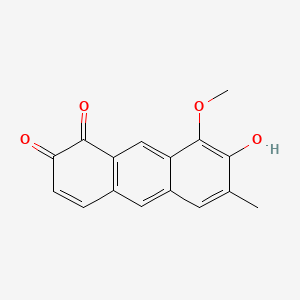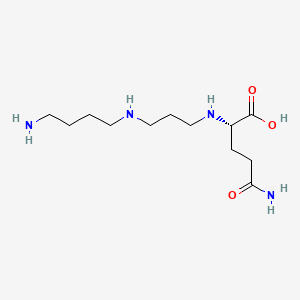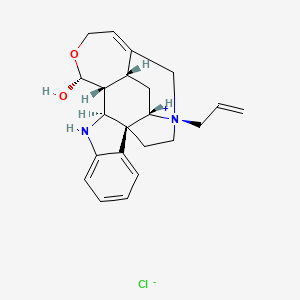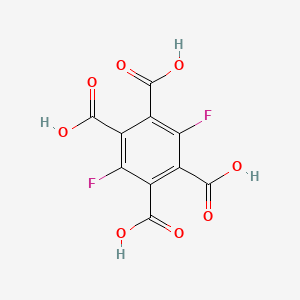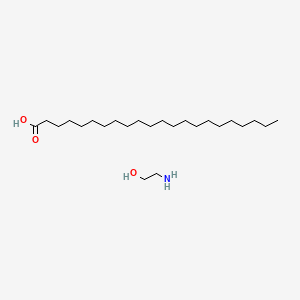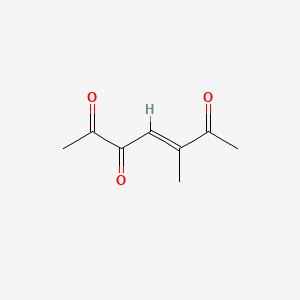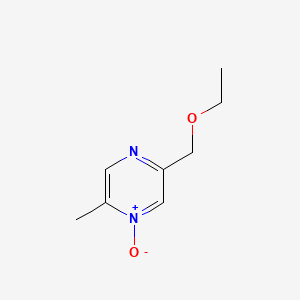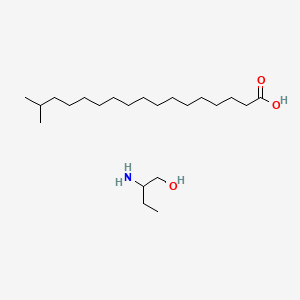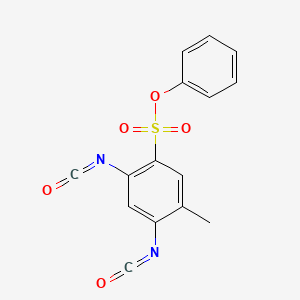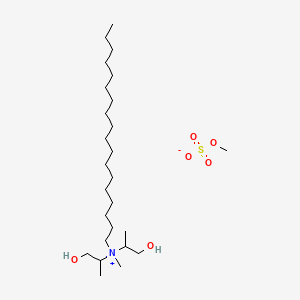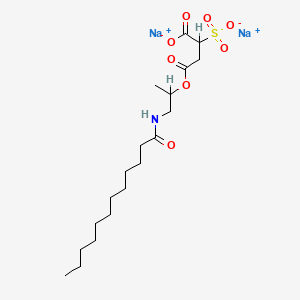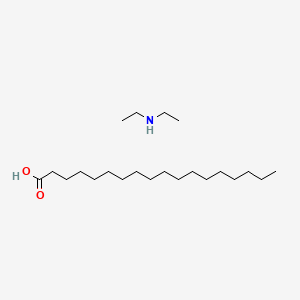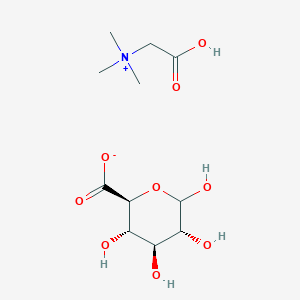
(Carboxymethyl)trimethylammonium D-glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Carboxymethyl)trimethylammonium D-glucuronate is a chemical compound with the molecular formula C11H21NO9 and a molecular weight of 311.29 g/mol It is known for its unique structure, which combines a carboxymethyl group, a trimethylammonium group, and a D-glucuronate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)trimethylammonium D-glucuronate typically involves the reaction of trimethylamine with a carboxymethyl derivative of D-glucuronic acid. The reaction conditions often include the use of solvents such as water or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Carboxymethyl)trimethylammonium D-glucuronate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The carboxymethyl and trimethylammonium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(Carboxymethyl)trimethylammonium D-glucuronate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (Carboxymethyl)trimethylammonium D-glucuronate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cell membranes and other cellular components, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Carboxymethyl)trimethylammonium D-glucuronate include:
(Carboxymethyl)trimethylammonium chloride hydrazide: Known for its use as a derivatizing agent for ketones and aldehydes.
Betaine hydrochloride: Used in various biochemical applications and as a dietary supplement.
(2-Aminoethyl)trimethylammonium chloride hydrochloride: Utilized in the synthesis of other chemical compounds and as a reagent in biochemical research.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications in scientific research and industry .
Properties
CAS No. |
34437-34-8 |
|---|---|
Molecular Formula |
C11H21NO9 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;1-6(2,3)4-5(7)8/h1-4,6-9,12H,(H,10,11);4H2,1-3H3/t1-,2-,3+,4-,6?;/m0./s1 |
InChI Key |
QWMHFUDQVXQBDF-KZUGWDFCSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O.[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C1(C(C(OC(C1O)O)C(=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


